N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(p-tolyloxy)acetamide
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Overview
Description
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(p-tolyloxy)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a piperidine ring, a methoxyethyl group, and a p-tolyloxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(p-tolyloxy)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via an alkylation reaction using 2-methoxyethyl chloride and a base such as sodium hydride.
Attachment of the p-Tolyloxyacetamide Moiety: The final step involves the coupling of the piperidine derivative with p-tolyloxyacetic acid or its activated ester in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(p-tolyloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The piperidine ring can be reduced to form piperidine derivatives with different substitution patterns.
Substitution: The p-tolyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyethyl group may yield methoxyacetic acid, while reduction of the piperidine ring may produce N-substituted piperidines.
Scientific Research Applications
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(p-tolyloxy)acetamide has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is used in studies involving receptor binding and enzyme inhibition due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(p-tolyloxy)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring and methoxyethyl group may play a crucial role in binding to these targets, while the p-tolyloxyacetamide moiety may modulate the compound’s overall activity. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-((1-(2-hydroxyethyl)piperidin-4-yl)methyl)-2-(p-tolyloxy)acetamide: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group.
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(m-tolyloxy)acetamide: Similar structure but with a meta-tolyloxy group instead of a para-tolyloxy group.
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(p-tolyloxy)propionamide: Similar structure but with a propionamide group instead of an acetamide group.
Uniqueness
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(p-tolyloxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the methoxyethyl group, piperidine ring, and p-tolyloxyacetamide moiety makes it a versatile compound for various scientific research and industrial applications.
Properties
IUPAC Name |
N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-2-(4-methylphenoxy)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-15-3-5-17(6-4-15)23-14-18(21)19-13-16-7-9-20(10-8-16)11-12-22-2/h3-6,16H,7-14H2,1-2H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUJKKMVWDNMIIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NCC2CCN(CC2)CCOC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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